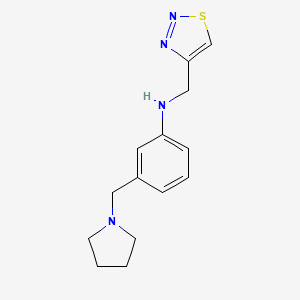![molecular formula C15H12N2O3 B1438869 (3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone CAS No. 1105191-45-4](/img/structure/B1438869.png)
(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone
Vue d'ensemble
Description
“(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Spectroscopic Properties and Molecular Structure
(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone and related compounds have been extensively studied for their spectroscopic properties. Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of similar compounds, highlighting the impact of structure and environment on their spectroscopic behavior. The study also detailed the interplay between molecular structure and electronic properties, shedding light on the potential applications of these compounds in fluorescent materials or sensors (Al-Ansari, 2016).
Crystal and Molecular Structure Analysis
Lakshminarayana et al. (2009) conducted a comprehensive study on the crystal and molecular structure of a compound closely related to (3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone. Their findings contribute to understanding the molecular configuration and bonding interactions, essential for designing and synthesizing new compounds with desired properties (Lakshminarayana et al., 2009).
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing novel derivatives and analyzing their antimicrobial activity. Patel et al. (2011) synthesized new pyridine derivatives and assessed their antimicrobial efficacy, providing insights into their potential medicinal applications (Patel et al., 2011).
Biochemical Applications and Molecular Docking
Recent studies have ventured into more specialized applications, such as biochemical analysis and molecular docking. FathimaShahana and Yardily (2020) synthesized a novel compound related to (3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone and performed a comprehensive computational analysis to predict its biochemical interactions and potential antiviral activities (FathimaShahana & Yardily, 2020).
Propriétés
IUPAC Name |
(3-aminofuro[3,2-b]pyridin-2-yl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-10-6-3-2-5-9(10)14(18)15-12(16)13-11(20-15)7-4-8-17-13/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHVBCIYOFPEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=C(C3=C(O2)C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



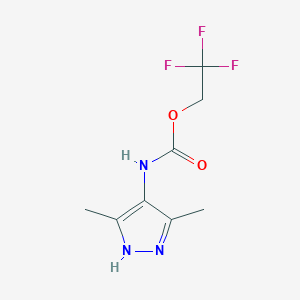
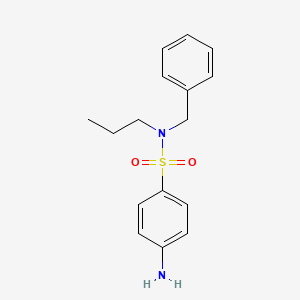
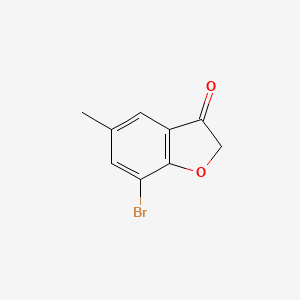
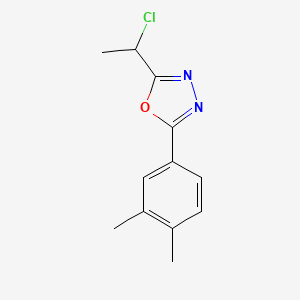
![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)
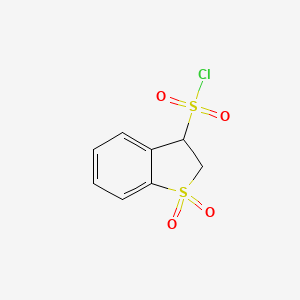
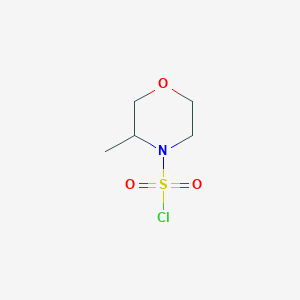
![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)
![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)
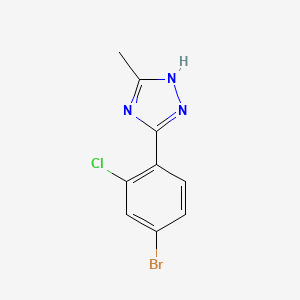
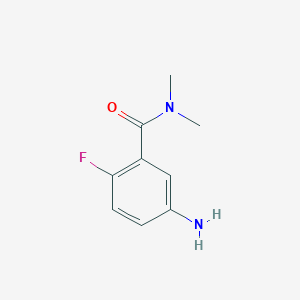
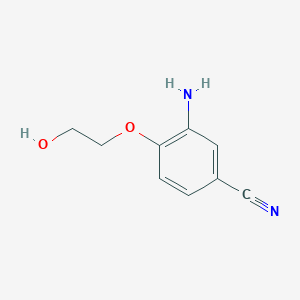
![N-[(4-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438805.png)
